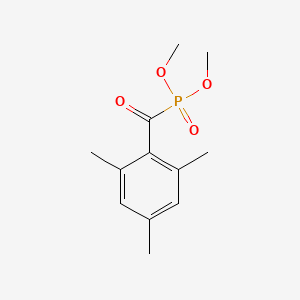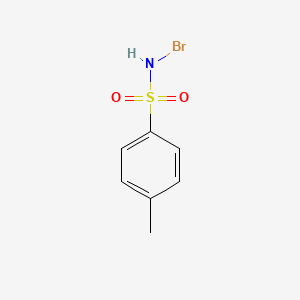
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromide ion and a dihydropyridine ring substituted with methyl and phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with a β-ketoester in the presence of ammonium acetate, followed by bromination to introduce the bromide ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert it back to the dihydropyridine form.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridinium salts, reduced dihydropyridines, and substituted derivatives depending on the reagents used .
科学的研究の応用
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act on calcium channels, modulating their activity and affecting cellular processes. The dihydropyridine ring plays a crucial role in binding to these targets and exerting its effects .
類似化合物との比較
Similar Compounds
1,4-Dihydropyridine: A closely related compound with similar biological activities.
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine: Another derivative with comparable properties.
Uniqueness
1,5-Dimethyl-4-phenyl-2,3-dihydropyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and interactions with biological targets .
特性
| 95968-87-9 | |
分子式 |
C13H16BrN |
分子量 |
266.18 g/mol |
IUPAC名 |
1,5-dimethyl-4-phenyl-2,3-dihydropyridin-1-ium;bromide |
InChI |
InChI=1S/C13H16N.BrH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-7,10H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
YQXBYMVUAWZGKS-UHFFFAOYSA-M |
正規SMILES |
CC1=C(CC[N+](=C1)C)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)

